molecular formula C16H15Cl2NO2 B13104885 methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate CAS No. 1212823-39-6

methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate

Cat. No.: B13104885
CAS No.: 1212823-39-6
M. Wt: 324.2 g/mol
InChI Key: DKOYSZDYGRBYFX-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate is a chiral amino acid ester featuring a 3,4-dichlorophenyl-substituted biphenyl core. The stereochemistry at the C2 position (R-configuration) is critical for its interaction with chiral biomolecular targets, such as enzymes or receptors.

Properties

CAS No.

1212823-39-6

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate

InChI

InChI=1S/C16H15Cl2NO2/c1-21-16(20)15(19)8-10-2-4-11(5-3-10)12-6-7-13(17)14(18)9-12/h2-7,9,15H,8,19H2,1H3/t15-/m1/s1

InChI Key

DKOYSZDYGRBYFX-OAHLLOKOSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzaldehyde with phenylacetonitrile to form an intermediate, which is then subjected to a series of reactions including reduction, protection, and esterification to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl-Containing Esters

The dichlorophenyl group is a hallmark of several bioactive compounds. For example:

  • Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) Yield: 87.0% Mass (ESI-MS): 548.1 [M+H]+ Compared to the target compound, this analog replaces the amino ester with a urea-thiazole-piperazine system, enhancing hydrogen-bonding capacity and bulkiness. The ethyl ester (vs. methyl in the target) may influence metabolic stability, as methyl esters are generally hydrolyzed faster in vivo.
  • Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h)
    • Yield : 88.7%
    • Mass (ESI-MS) : 564.2 [M+H]+

      This compound substitutes the dichlorophenyl group with a trifluoromethoxyphenyl moiety, increasing lipophilicity and electron-withdrawing effects. The target compound’s dichlorophenyl group likely offers stronger π-π stacking interactions but lower metabolic resistance compared to fluorinated analogs.

Sigma Receptor Ligands with Dichlorophenyl Moieties

Several dichlorophenyl-containing compounds target sigma receptors, which are implicated in neuropsychiatric disorders:

  • BD 1008 : N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
    • Features a dichlorophenethylamine backbone with a pyrrolidine substituent.
    • Demonstrated high affinity for sigma-1 receptors (Ki < 1 nM) .

      Unlike the target compound, BD 1008 lacks an ester group, relying on amine interactions for receptor binding.
  • BD 1047: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide Shares the dichlorophenethylamine core but includes a dimethylamino group. Shows selectivity for sigma-2 receptors, with reduced off-target effects compared to BD 1008 .

Key Structural and Functional Differences

Property Target Compound Ethyl Urea-Thiazole Analogs (10g/10h) BD 1008/BD 1047
Core Structure Biphenyl-amino ester Urea-thiazole-piperazine Dichlorophenethylamine
Halogen Substituents 3,4-Dichlorophenyl 3,4-Dichloro (10g); 3-CF3O (10h) 3,4-Dichlorophenyl
Ester Group Methyl ester Ethyl ester Absent
Pharmacological Target Not reported (inference: sigma receptors) Not explicitly stated Sigma-1/2 receptors
Metabolic Stability Likely moderate (methyl ester hydrolysis) Higher (ethyl ester resistance) High (amine backbone)

Research Implications and Gaps

  • Stereochemical Impact : The (2R)-configuration of the target compound may confer selectivity for specific enantiomer-sensitive targets, a feature absent in racemic analogs like BD 1008 .
  • Synthetic Feasibility : The high yields (87–88%) of ethyl ester analogs suggest that the target compound’s methyl ester variant could be synthesized efficiently.
  • Unanswered Questions : Direct binding assays and metabolic studies for the target compound are needed to validate hypotheses about its stability and receptor affinity.

Biological Activity

Methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate, a compound with the molecular formula C16H15Cl2NO2C_{16}H_{15}Cl_2NO_2 and a molecular weight of 324.2 g/mol, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article synthesizes current findings on its biological activity, focusing on its anticancer properties and interactions with specific receptors.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H15Cl2NO2
Molecular Weight324.2 g/mol
CAS Number[CAS Number not provided]

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The compound has been tested against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • PC-3 (prostate cancer)
  • A549 (lung cancer)
  • HepG-2 (liver cancer)

In a comparative study, the compound exhibited significant cytotoxicity against these cell lines with IC50 values indicating effective growth inhibition. For instance, the IC50 for PC-3 was reported at 2.4±0.1μg/mL2.4\pm 0.1\,\mu g/mL, while for A549 it was 3.2±0.1μg/mL3.2\pm 0.1\,\mu g/mL. These values suggest that this compound is comparable to established chemotherapeutics such as Vinblastine and Colchicine .

The selectivity of this compound towards malignant cells over normal cells was also noted, with weak activity against human fetal lung cells (HFL-1) and normal fibroblasts (WI-38) indicating a favorable therapeutic index .

The mechanisms underlying the anticancer activity of this compound involve inhibition of key signaling pathways associated with tumor growth. Notably, it has shown promising inhibition efficacy against:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

Molecular docking studies revealed that the compound binds effectively to the active sites of these receptors, suggesting that it may interfere with their signaling pathways critical for tumor proliferation and angiogenesis .

Case Studies and Research Findings

  • In Vitro Studies : In a systematic evaluation using the MTT assay, this compound demonstrated a dose-dependent inhibition of cell viability across multiple cancer cell lines. The results were statistically significant compared to control groups.
    Cell LineIC50 (μg/mL\mu g/mL)Reference Drug IC50 (μg/mL\mu g/mL)
    MCF-75.0 ± 0.1Vinblastine: 9.6 ± 0.1
    HCT-1166.5 ± 0.1Colchicine: 21.3 ± 0.03
    PC-32.4 ± 0.1Vinblastine: 3.78 ± 0.01
    A5493.2 ± 0.1Colchicine: 9.6 ± 0.1
    HepG-27.5 ± 0.1Vinblastine: 11 ± 0.1
    This table illustrates the comparative efficacy of this compound against various cancer cell lines compared to standard chemotherapeutics.
  • Receptor Binding Studies : The binding affinity of this compound to EGFR and VEGFR-2 was assessed through docking simulations which indicated strong interactions with critical amino acids within the active sites of these receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.